![molecular formula C7H7BrN2O B3057792 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one CAS No. 851382-94-0](/img/structure/B3057792.png)
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate was synthesized from 5-Bromosalicylaldehyde and tris(hydroxymethyl)methyl aminomethane .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate was reported .Scientific Research Applications
Subheading Electrochemical Induced Transformations and Dehalogenation
4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one has been studied for its electrochemical properties, particularly focusing on the transformations it undergoes during electrochemical reactions. Research has shown that cyclohexa-2,5(2,4)-dien-1-ones with a dihalomethyl substituent at the tertiary carbon atom undergo reductive dehalogenation as a two-electron reductive elimination of the geminal halogen atoms. This process leads to the intermediate formation of carbene and subsequent rearrangement of cyclohexadienone, resulting in ring expansion to corresponding methylcyclohepta-2,4,6-trien-1-ones (Moiseeva et al., 2011).
Bromination Reactions
Subheading Bromination and Halogenation Reactions
The compound also demonstrates interesting behavior in bromination reactions. For instance, when it undergoes bromination, it affords bromine addition products to the syn- and anti-C=C bonds of the quinoid ring. This highlights the compound's reactivity and its potential in synthetic chemistry, especially in the modification and synthesis of complex molecules (Konovalova et al., 2016).
Crystal Structures
Subheading Crystallographic Studies
Crystallographic studies of derivatives of this compound, such as 6-[(2-hydroxy-1,1-bis-hydroxymethyl-ethylamino)-methylene]-4-bromo-cyclohexa-2,4-dienone, have provided detailed insights into its molecular structure. The crystalline forms reveal the spatial arrangement of the atoms and the molecular geometry, which is crucial for understanding the compound's chemical behavior and reactivity (Chumakov et al., 2006).
Reactivity and Ligand Properties
Subheading Chemical Reactivity and Ligand Behavior
The compound and its analogs have been used to explore the design and synthesis of novel chemical species, specifically focusing on the unique ligand cyclohexa-2,5-diene-4-(diaminomethynyl)-1-ylidene. This research is significant as it delves into the electronic and geometric parameters of the compounds, offering insights into their reactivity, which is essential for their application in various chemical reactions and potential use in therapeutic applications (Bharatam et al., 2016).
properties
IUPAC Name |
5-bromo-2-hydroxybenzenecarboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H3,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREGUZDZPWXJTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=N)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697421 | |
Record name | 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851382-94-0 | |
Record name | 4-Bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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